

Application Notes and Protocols for 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-biphenylmethanol

Cat. No.: B137470

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of **2-Methyl-3-biphenylmethanol** (CAS No. 76350-90-8). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, these notes detail the material's physicochemical properties, outline robust safety protocols, and provide an exemplary experimental workflow for its application as a key intermediate. The causality behind each procedural recommendation is explained to ensure both safety and experimental success.

Introduction: A Key Building Block in Modern Chemistry

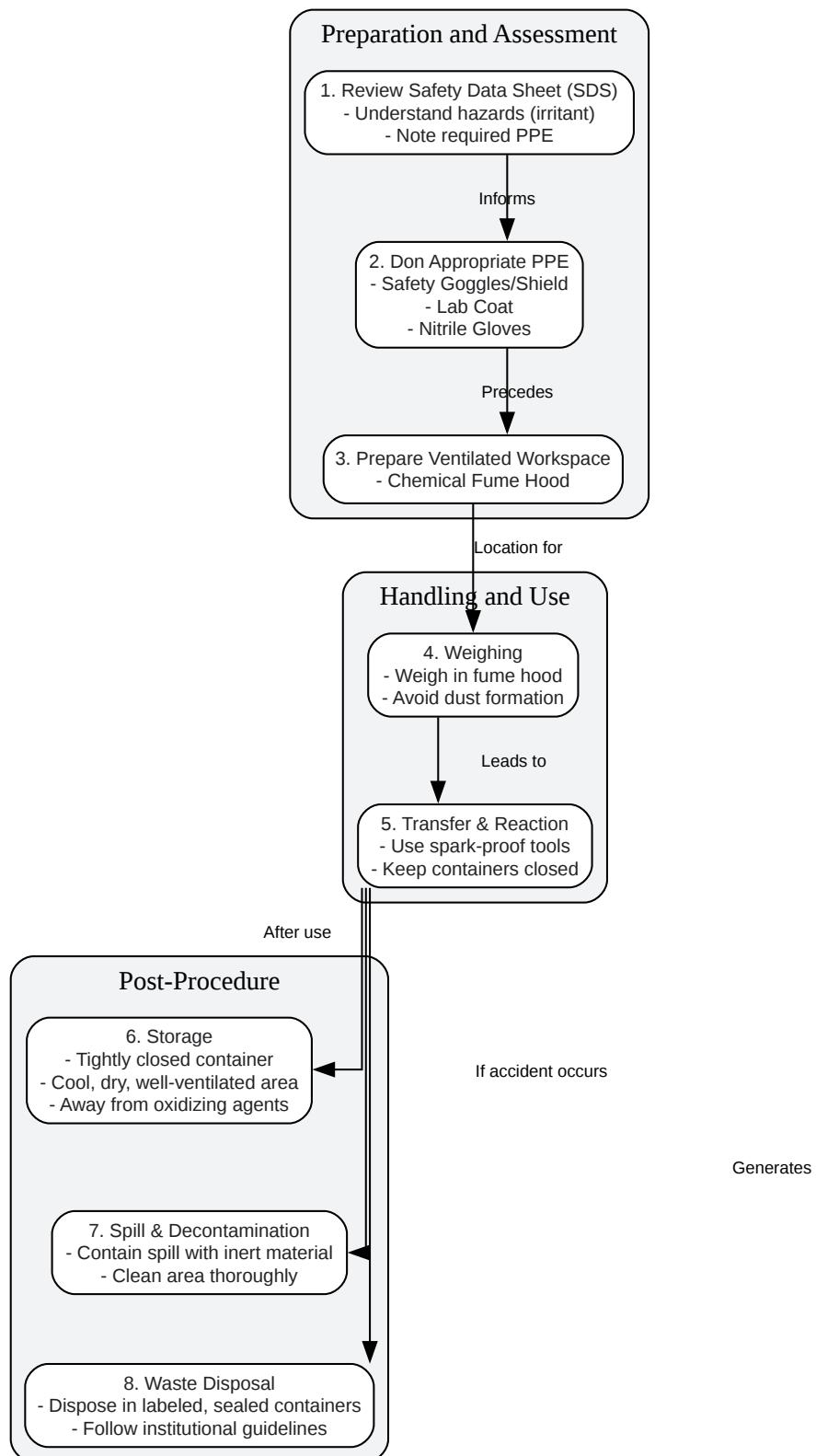
2-Methyl-3-biphenylmethanol, also known as (2-methyl-[1,1'-biphenyl]-3-yl)methanol, is a crucial intermediate in the synthesis of a variety of high-value chemical entities. Its biphenyl scaffold is a common structural motif in pharmaceuticals and agrochemicals. Notably, it serves as a precursor for the insecticide Bifenthrin and a foundational component for a class of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway in cancer therapy.^[1] ^[2] The proper handling and understanding of this reagent are paramount to ensuring laboratory safety and achieving desired synthetic outcomes. This guide is designed to provide the necessary framework for its effective and safe utilization.

Physicochemical and Safety Data

A thorough understanding of the material's properties is the foundation of its safe handling. The data presented below has been compiled from various safety data sheets and chemical databases.

Property	Value	Source(s)
CAS Number	76350-90-8	[1] [3] [4]
Molecular Formula	C ₁₄ H ₁₄ O	[3] [5] [6]
Molecular Weight	198.26 g/mol	[3] [5] [6]
Appearance	White to off-white or light yellow crystalline solid/powder	[4] [6] [7]
Melting Point	73-76 °C (lit.)	[6] [7]
Boiling Point	330.9 ± 11.0 °C (Predicted)	[6] [7]
Solubility	Slightly soluble in Chloroform and Methanol. Insoluble in water.	[6] [7] [8]
Storage Temperature	Room Temperature. Store in a dry, well-ventilated place.	[6] [7]

Hazard Identification:


Based on GHS classifications, **2-Methyl-3-biphenylmethanol** is associated with the following hazards:

- H315: Causes skin irritation.[\[5\]](#)[\[9\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)[\[9\]](#)
- H335: May cause respiratory irritation.[\[5\]](#)[\[9\]](#)

While some safety data sheets classify it as non-hazardous, it is crucial to handle it with care, as the toxicological properties have not been thoroughly investigated.[\[3\]](#)[\[8\]](#)[\[10\]](#)

Core Directive: Safe Handling and Storage Workflow

The following workflow provides a logical sequence for the safe handling and storage of **2-Methyl-3-biphenylmethanol**, from receipt to disposal. The causality behind each step is critical for maintaining a safe laboratory environment.

[Click to download full resolution via product page](#)**Caption:** Workflow for Safe Handling of **2-Methyl-3-biphenylmethanol**.

Causality in Safety Procedures

- Engineering Controls (Fume Hood): The primary directive is to minimize inhalation exposure. As the compound may cause respiratory irritation and its toxicological profile is incomplete, all manipulations, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[9][11] This captures any dust or aerosols at the source.
- Personal Protective Equipment (PPE):
 - Eye Protection: Safety goggles or a face shield are mandatory to prevent serious eye irritation from dust particles.[4][9]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact, which can cause irritation.[9][12] Gloves should be inspected before use and washed before removal.
 - Body Protection: A lab coat protects against incidental contact with skin and contamination of personal clothing.[11]
- Storage Integrity: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] This prevents potential degradation and minimizes exposure to ambient moisture. Storing it away from strong oxidizing agents is crucial to avoid potentially hazardous reactions.[9]
- Spill and Waste Management: Spills should be cleaned up promptly by sweeping or vacuuming the solid material into a suitable container for disposal, avoiding dust generation. [3][9] All waste, including contaminated materials, must be disposed of as chemical waste according to local and institutional regulations.[3][11]

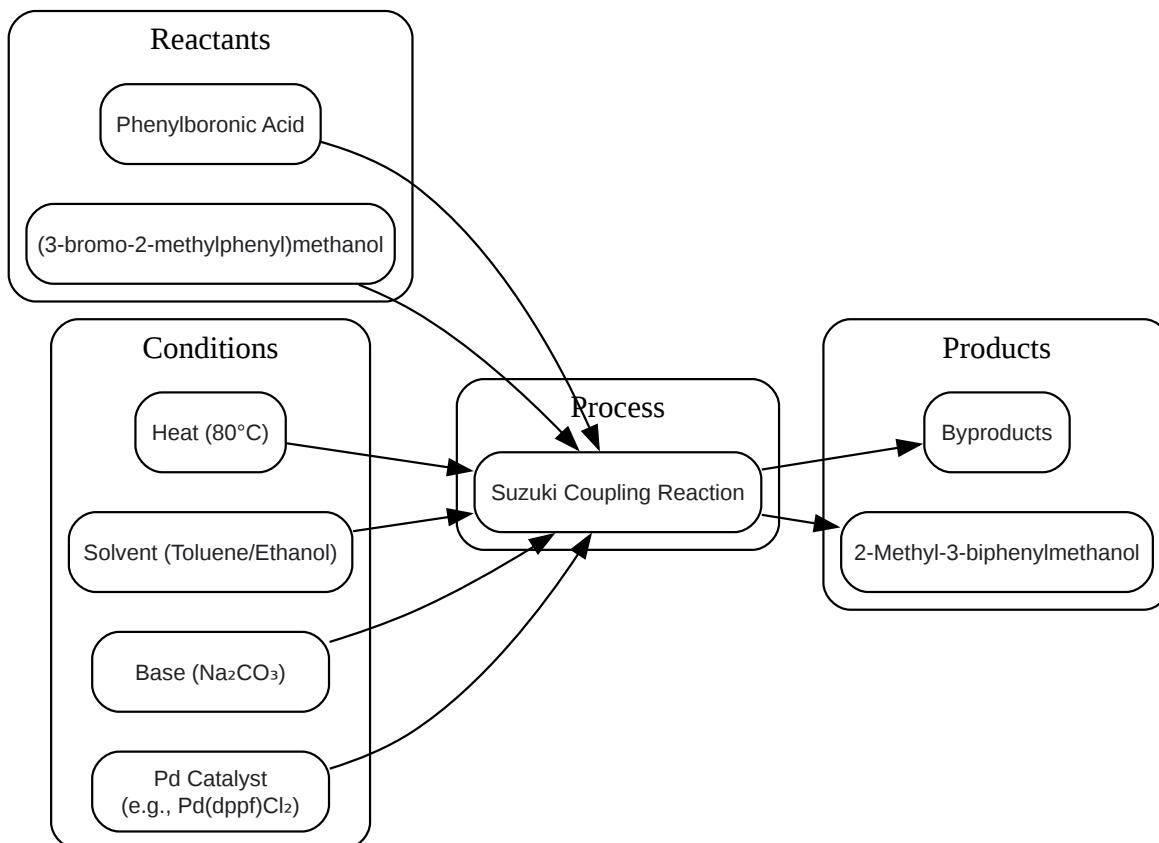
Application Notes & Experimental Protocols

2-Methyl-3-biphenylmethanol is a versatile intermediate. One of its most common applications is as a substrate in esterification or etherification reactions. For instance, in the synthesis of Bifenthrin, it is esterified with a specific cyclopropanecarboxylic acid chloride.[4][5] It is also a foundational scaffold for PD-L1 inhibitors, which often involves modification at the hydroxyl group.[1]

Below is a generalized, representative protocol for a Suzuki coupling reaction to synthesize the biphenyl core, a common pathway to obtain this class of compounds, followed by its use in an esterification reaction.

Protocol 1: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling

This protocol is a synthesized example based on common procedures found in the literature for creating the biphenyl structure.[\[6\]](#)[\[13\]](#)


Objective: To prepare **2-Methyl-3-biphenylmethanol** from (3-bromo-2-methylphenyl)methanol and phenylboronic acid.

Materials:

- (3-bromo-2-methylphenyl)methanol
- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ adduct)
- Base (e.g., 2M Sodium Bicarbonate solution)
- Solvents: Toluene, Ethanol
- Ethyl acetate (for extraction)
- Saturated NaCl solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create an inert atmosphere by purging with argon or nitrogen.
- Add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (2.0 eq), and the palladium catalyst (e.g., 0.005 eq) to the flask.
- Add toluene and ethanol as solvents (e.g., a 3:1 ratio of toluene:ethanol).
- Reaction Initiation: To the stirred solution, add the 2M sodium bicarbonate solution (4.0 eq).
- Heating: Heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring the reaction progress by TLC.[6]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
- Wash the organic layer with saturated NaCl solution, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure **2-Methyl-3-biphenylmethanol** as a white solid.[6]

[Click to download full resolution via product page](#)

Caption: Suzuki Coupling Reaction Workflow.

Protocol 2: Esterification to a Bifenthrin Analogue

This is a generalized procedure for the esterification of **2-Methyl-3-biphenylmethanol**.

Objective: To esterify **2-Methyl-3-biphenylmethanol** with an acyl chloride.

Materials:

- **2-Methyl-3-biphenylmethanol**

- Acyl chloride (e.g., cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropane carbonyl chloride)
- Anhydrous solvent (e.g., Toluene)
- Acid scavenger/Base (e.g., an alkali metal compound like potassium carbonate)[\[5\]](#)
- Catalyst (optional, depending on the specific reaction)

Procedure:

- Reactant Preparation: In a dry, inert-atmosphere flask, dissolve **2-Methyl-3-biphenylmethanol** (1.0 eq) in anhydrous toluene.
- Cool the solution to 10-15°C using an ice bath.[\[5\]](#)
- Base Addition: Add the acid-binding agent, such as potassium carbonate (1.0-1.5 eq).
- Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 20°C. The causality here is to control the exothermic reaction and prevent side reactions.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Workup: Quench the reaction by adding water. Separate the organic layer.
- Wash the organic layer successively with a dilute acid solution (if necessary), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.
- Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. To ensure trustworthiness and validate results, the following steps are essential:

- Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This provides real-time validation of reaction progress.
- Product Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as:
 - NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Melting Point Analysis: To compare with literature values as a measure of purity.

By following these handling procedures and implementing robust analytical validation, researchers can use **2-Methyl-3-biphenylmethanol** safely and effectively in their synthetic endeavors.

References

- Capot Chemical Co., Ltd. (2008). MSDS of **2-Methyl-3-biphenylmethanol**.
- Li, Q., et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. *Molecules*.
- Google Patents. (2013). CN103319345A - Method for preparing bifenthrin.
- PrepChem.com. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol.
- University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 596875, [1,1'-Biphenyl]-3-methanol, 2-methyl-.
- Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals.
- Thorn-Seshold Group, LMU. Safety - TS Group.
- Xu, J., et al. (2024). Progress in small-molecule inhibitors targeting PD-L1. *RSC Medicinal Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 4. Process For Preparation Of Bifenthrin And Intermediates Thereof [quickcompany.in]
- 5. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 6. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 7. CN104628568A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. CN102827004A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 10. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Methyl-3-biphenylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137470#handling-and-storage-procedures-for-2-methyl-3-biphenylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com